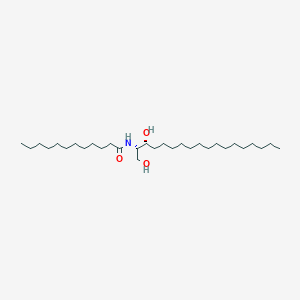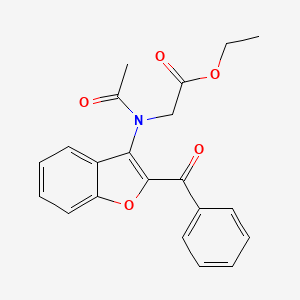
Ethyl 4-(phenylazo)phenyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(phenylazo)phenyl carbonate is an organic compound with the molecular formula C15H14N2O3 It is a derivative of phenylazo compounds, which are known for their vivid colors and applications in dyes and pigments
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(phenylazo)phenyl carbonate typically involves the reaction of 4-(phenylazo)phenol with ethyl chloroformate. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-(phenylazo)phenol+ethyl chloroformate→ethyl 4-(phenylazo)phenyl carbonate+HCl
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(phenylazo)phenyl carbonate can undergo various chemical reactions, including:
Oxidation: The azo group can be oxidized to form different products.
Reduction: The azo group can be reduced to form amines.
Substitution: The ethyl carbonate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can react with the ethyl carbonate group under basic conditions.
Major Products Formed
Oxidation: Products may include nitroso or nitro derivatives.
Reduction: Products typically include the corresponding amines.
Substitution: Products depend on the nucleophile used, resulting in various substituted phenylazo derivatives.
Scientific Research Applications
Ethyl 4-(phenylazo)phenyl carbonate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of dyes and pigments due to its vivid color properties.
Mechanism of Action
The mechanism of action of ethyl 4-(phenylazo)phenyl carbonate involves its interaction with various molecular targets. The azo group can participate in electron transfer reactions, while the carbonate group can undergo hydrolysis. These interactions can affect biological pathways and chemical processes, making the compound useful in various applications.
Comparison with Similar Compounds
Similar Compounds
- Ethyl phenyl carbonate
- 4-(phenylazo)phenol
- Methyl 4-(phenylazo)benzoate
Comparison
Ethyl 4-(phenylazo)phenyl carbonate is unique due to the presence of both the azo and carbonate functional groups. This combination allows for a wider range of chemical reactions and applications compared to similar compounds that may only contain one of these functional groups.
Properties
CAS No. |
94860-81-8 |
|---|---|
Molecular Formula |
C15H14N2O3 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
ethyl (4-phenyldiazenylphenyl) carbonate |
InChI |
InChI=1S/C15H14N2O3/c1-2-19-15(18)20-14-10-8-13(9-11-14)17-16-12-6-4-3-5-7-12/h3-11H,2H2,1H3 |
InChI Key |
CJGURVSMTVAHLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)OC1=CC=C(C=C1)N=NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5-(4-{[(3-chlorophenyl)methyl]amino}-2-{4-[2-(dimethylamino)ethyl]piperazin-1-yl}quinazolin-6-yl)-1-methylpyridin-2(1H)-one](/img/structure/B11939089.png)




![8-N-[(2R)-3,3-dimethylbutan-2-yl]-2-N-[2-methoxy-4-(1-methylpyrazol-4-yl)phenyl]pyrido[3,4-d]pyrimidine-2,8-diamine](/img/structure/B11939136.png)


![Diethyl 7-(4-nitrobenzoyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate](/img/structure/B11939152.png)
